![molecular formula C28H24O10 B12322317 D-Glucuronic acid,methyl ester,2,3,4-tribenzoate](/img/structure/B12322317.png)
D-Glucuronic acid,methyl ester,2,3,4-tribenzoate
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Overview
Description
D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate: is a chemical compound with the molecular formula C28H24O10 and a molecular weight of 520.48 g/mol . It is an off-white solid that is sensitive to both acid and temperature . This compound is primarily used in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate typically involves the esterification of D-Glucuronic acid with methyl alcohol, followed by benzoylation at the 2, 3, and 4 positions . The reaction conditions often require the use of solvents such as chloroform, dichloromethane, or ethyl acetate . The process is sensitive to both acid and temperature, necessitating careful control of reaction conditions .
Industrial Production Methods: : While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: : D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace the benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted glucuronic acid derivatives.
Scientific Research Applications
Applications in Organic Synthesis
- Intermediate in Synthesis :
- Prodrug Development :
- Glycosylation Reactions :
Biochemical Applications
- Antibody-Directed Enzyme Prodrug Therapy :
- Role in Drug Metabolism :
Case Study 1: Synthesis of Glycosylthio Heterocycles
A study investigated the use of D-glucuronic acid methyl ester derivatives to assess the role of glycosylthio heterocycles in carbohydrate chemistry. The research highlighted how these derivatives could be synthesized efficiently and their potential biological activities .
Case Study 2: Cancer Prodrug Monotherapy
Research on water-soluble camptothecin glucuronide derivatives indicated that D-glucuronic acid methyl ester plays a crucial role in enhancing the efficacy of cancer treatments through improved pharmacokinetics and targeted delivery mechanisms .
Mechanism of Action
The mechanism of action of D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate involves its interaction with specific molecular targets and pathways. The compound is known to undergo enzymatic hydrolysis, releasing glucuronic acid, which can then participate in various biochemical reactions . These reactions often involve the conjugation of glucuronic acid with other molecules, facilitating their excretion from the body .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester: Similar in structure but with acetyl groups instead of benzoyl groups.
Acetobromo-α-D-glucuronic Acid Methyl Ester: Contains a bromine atom and acetyl groups.
D-Glucopyranuronic Acid, Methyl Ester, Tetrabenzoate: Similar but with an additional benzoyl group.
Uniqueness: : D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate is unique due to its specific benzoylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Biological Activity
D-Glucuronic acid methyl ester, 2,3,4-tribenzoate (also known as D-glucuronic acid methyl ester tribenzoate) is a compound of interest in glycobiology and medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its synthesis, applications, and case studies.
Chemical Structure and Synthesis
D-Glucuronic acid is a naturally occurring sugar acid derived from glucose and plays a crucial role in various biological processes. The methyl ester form can enhance its solubility and bioavailability. The tribenzoate derivative is synthesized through the esterification of D-glucuronic acid methyl ester with benzoic acid derivatives.
Synthesis Overview
The synthesis pathway typically involves:
- Protection of hydroxyl groups on D-glucuronic acid to prevent undesired reactions.
- Esterification with benzoic acid derivatives using coupling agents such as DCC (dicyclohexylcarbodiimide) or via acyl chloride methods.
- Deprotection to yield the final product.
Biological Activities
D-Glucuronic acid methyl ester, 2,3,4-tribenzoate exhibits several biological activities that are noteworthy:
- Antioxidant Activity : Research indicates that glucuronic acid derivatives possess significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Antimicrobial Properties : Compounds within the benzoate family have shown efficacy against various bacterial strains. Studies demonstrate that derivatives can inhibit the growth of pathogenic bacteria by disrupting their cell membranes.
- Anti-inflammatory Effects : Glucuronides are known to modulate inflammatory responses. D-glucuronic acid derivatives can potentially inhibit pro-inflammatory cytokines and pathways.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antioxidant | Reduces oxidative stress | , |
Antimicrobial | Inhibits growth of pathogenic bacteria | , |
Anti-inflammatory | Modulates inflammatory responses | , |
Case Studies
Several studies highlight the biological relevance of D-glucuronic acid methyl ester derivatives:
- Antimicrobial Study : A study conducted on various benzoate esters demonstrated that D-glucuronic acid methyl ester, 2,3,4-tribenzoate showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Antioxidant Evaluation : In vitro assays revealed that this compound effectively scavenged free radicals, showcasing its potential for therapeutic applications in oxidative stress-related diseases .
- Inflammation Modulation : Research involving murine macrophages indicated that the compound could suppress the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, highlighting its anti-inflammatory properties .
Properties
IUPAC Name |
methyl 3,4,5-tribenzoyloxy-6-hydroxyoxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O10/c1-34-27(32)22-20(35-24(29)17-11-5-2-6-12-17)21(36-25(30)18-13-7-3-8-14-18)23(28(33)38-22)37-26(31)19-15-9-4-10-16-19/h2-16,20-23,28,33H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJKDUIQLRJYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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